Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate
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Overview
Description
Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate is a chemical compound with the molecular formula C15H19ClO3 and a molecular weight of 282.763 g/mol . It is also known by other names such as Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate . This compound is characterized by its unique structure, which includes a chloro-substituted butyl group attached to a phenyl ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate typically involves the reaction of 4-chlorobutyryl chloride with methyl phenylacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The chloro group and the ketone functionality play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl succinyl chloride
- Methyl 3-(chloroformyl)propionate
- Succinic acid monomethylester chloride
Uniqueness
Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate is unique due to its specific structural features, such as the chloro-substituted butyl group attached to a phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61873-86-7 |
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Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl 2-[4-(4-chloro-4-oxobutyl)phenyl]acetate |
InChI |
InChI=1S/C13H15ClO3/c1-17-13(16)9-11-7-5-10(6-8-11)3-2-4-12(14)15/h5-8H,2-4,9H2,1H3 |
InChI Key |
ZSVCFMUSOPCDJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCCC(=O)Cl |
Origin of Product |
United States |
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